molecular formula C27H24N2O3S2 B12142210 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12142210
M. Wt: 488.6 g/mol
InChI Key: ACTIUFIHJKSJOL-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex substitution pattern. Key structural features include:

  • 4-[hydroxy(thiophen-2-yl)methylidene]: A hydroxy-substituted thiophene methylidene group, which may participate in hydrogen bonding or π-π stacking.
  • 5-[4-(propan-2-yl)phenyl]: An isopropylphenyl group at the 5-position, contributing steric bulk and hydrophobicity.

This scaffold is synthesized via multicomponent reactions (MCRs) involving sodium diethyl oxalacetate, amines, and aldehydes, as reported for related pyrrolidine-2,3-diones . The compound’s structure aligns with bioactive pyrrolidine-2,3-diones known for antimicrobial and biofilm-inhibition properties, though its specific activity remains hypothetical .

Properties

Molecular Formula

C27H24N2O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O3S2/c1-4-16-7-12-19-21(14-16)34-27(28-19)29-23(18-10-8-17(9-11-18)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-33-20/h5-15,23,31H,4H2,1-3H3

InChI Key

ACTIUFIHJKSJOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the thiophene and pyrrolidine moieties through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally analogous pyrrolidine-2,3-diones and related heterocycles:

Compound Key Substituents Biological Activity Solubility Synthesis Method Reference
Target Compound 6-ethyl-benzothiazol, 4-hydroxy(thiophen-2-yl)methylidene, 5-isopropylphenyl Hypothesized antimicrobial Low (predicted) MCR with aldehydes/amines
(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-dimethyl-benzothiazol, phenylmethylidene, 5-(3,4-dichlorophenyl) Not reported Not reported Similar MCR
Pyrrolidine-2,3-dione with 4-p-trifluoromethylphenyl and 5-ethyl 4-p-trifluoromethylphenyl, 5-ethyl Antimicrobial, biofilm inhibition Low MCR with trifluoromethylbenzaldehyde
5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidinone core with arylidene and hydrazono groups Cytotoxic (A-549 lung cancer cells) Moderate Condensation reactions
2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Oxadiazole-thiazolidinone hybrid Not reported Low Knoevenagel condensation

Key Findings and Analysis

Bioactivity: The target compound’s 6-ethyl-benzothiazol and 5-isopropylphenyl groups are analogous to the 4-p-trifluoromethylphenyl and 5-ethyl moieties in antimicrobial pyrrolidine-2,3-diones . These substituents likely enhance membrane permeability but may reduce solubility.

Solubility Challenges: Like other pyrrolidine-2,3-diones, the target compound’s hydrophobicity (from ethyl, isopropyl, and benzothiazole groups) likely results in low aqueous solubility, a common issue for this class . The hydroxy group may marginally improve solubility compared to fully non-polar derivatives.

Synthetic Accessibility: The compound is synthesized via MCRs, similar to other pyrrolidine-2,3-diones . However, introducing the hydroxy(thiophen-2-yl)methylidene group may require precise reaction conditions (e.g., catalytic base in ethanol) akin to methods in and .

Biological Activity

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including a benzothiazole moiety and a pyrrolidine core, suggest a wide range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N2O4S2C_{27}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 504.6 g/mol. The IUPAC name is 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one. The structure is characterized by multiple functional groups that contribute to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC27H24N2O4S2
Molecular Weight504.6 g/mol
IUPAC Name1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
InChI KeyLOTCVAQTTUVMAP-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells, such as enzymes or receptors. The presence of the hydroxy group may facilitate hydrogen bonding, enhancing binding affinity to target proteins. Additionally, the benzothiazole and thiophene moieties may participate in π–π stacking interactions or hydrophobic contacts with biological macromolecules.

Biological Activities

Research indicates that compounds structurally similar to (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione exhibit various biological activities:

  • Antimicrobial Activity : Similar benzothiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds containing benzothiazole rings exhibit potent activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have shown selective cytotoxicity against breast cancer (MCF-7) cells .
  • Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes. For example, related compounds have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases.

Case Studies

Several studies have assessed the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. Among these, one compound exhibited broad-spectrum antibacterial activity against both Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on a benzothiazole derivative showed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15 µM compared to cisplatin (IC50 = 12 µM). This suggests that the compound could be a promising candidate for further development as an anticancer agent .

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